molecular formula C19H17FN4O2S2 B2565889 N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide CAS No. 392296-43-4

N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide

Cat. No.: B2565889
CAS No.: 392296-43-4
M. Wt: 416.49
InChI Key: PNNQBGOAIDQYDB-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,4-thiadiazole class, a heterocyclic scaffold known for its diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The structure integrates a 1,3,4-thiadiazole core substituted with a thioether-linked 2-((3,5-dimethylphenyl)amino)-2-oxoethyl group at position 5 and a 4-fluorobenzamide moiety at position 2. The fluorine atom at the para position of the benzamide enhances metabolic stability and bioavailability, while the 3,5-dimethylphenyl group may influence steric and electronic interactions with biological targets .

Properties

IUPAC Name

N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2S2/c1-11-7-12(2)9-15(8-11)21-16(25)10-27-19-24-23-18(28-19)22-17(26)13-3-5-14(20)6-4-13/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNQBGOAIDQYDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide is a complex organic compound that incorporates a thiadiazole ring and an amide functional group. This compound has garnered attention for its potential biological activities, particularly in the realms of antimicrobial, anticancer, and anti-inflammatory effects. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

Structural Characteristics

The molecular formula of this compound is C17H22N4O2S2, with a molecular weight of 378.51 g/mol. The presence of multiple functional groups enhances its reactivity and potential interactions with biological targets.

Research indicates that compounds containing the 1,3,4-thiadiazole moiety often exhibit their biological effects through the inhibition of key signaling pathways such as phosphoinositide 3 kinase (PI3K) and mechanistic target of rapamycin (mTOR). These pathways are critical for regulating cell growth and metabolism, making them significant targets in cancer therapy.

Antimicrobial Activity

  • Antibacterial Properties : Compounds with a thiadiazole ring have demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, derivatives of 1,3,4-thiadiazole have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) often lower than standard antibiotics like streptomycin .
  • Antifungal Properties : The compound has also exhibited antifungal activity against strains such as Candida albicans and Aspergillus niger. Studies report that certain derivatives show MIC values comparable to or better than fluconazole .

Anticancer Activity

This compound has been investigated for its anticancer properties. The mechanism involves targeting DNA synthesis pathways and inhibiting cell division in cancer cells. For example, compounds from the same class have shown IC50 values indicating effective cytotoxicity against various cancer cell lines including HepG2 (liver cancer) and A549 (lung cancer) .

Anti-inflammatory Effects

Recent studies suggest that derivatives of thiadiazoles can also exert anti-inflammatory effects by modulating inflammatory pathways. This could be beneficial in treating conditions characterized by chronic inflammation .

Summary of Biological Activities

Activity Type Target Organisms/Cells Effectiveness
AntibacterialStaphylococcus aureus, E. coliMIC < standard antibiotics
AntifungalCandida albicans, Aspergillus nigerComparable to fluconazole
AnticancerHepG2, A549IC50 values indicating cytotoxicity
Anti-inflammatoryVarious inflammatory modelsModulation of inflammatory pathways

Case Studies

Several studies highlight the efficacy of thiadiazole derivatives:

  • Antibacterial Study : A series of 1,3,4-thiadiazole derivatives were synthesized and tested against bacterial strains. Results showed that compounds with halogen substitutions exhibited enhanced antibacterial activity .
  • Anticancer Research : In vitro studies demonstrated that certain thiadiazole derivatives inhibited the proliferation of cancer cells by disrupting DNA synthesis mechanisms .

Scientific Research Applications

Biological Applications

N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide has shown promise in various biological applications:

Anticancer Activity

Research indicates that compounds containing thiadiazole and amide functionalities can inhibit key signaling pathways involved in cancer progression. Specifically, this compound may target the phosphoinositide 3 kinase (PI3K) and mechanistic target of rapamycin (mTOR) pathways, which are critical for cell growth and survival .

Antimicrobial Properties

Studies have suggested that derivatives of thiadiazole exhibit antimicrobial activity against various pathogens. The presence of the thioether moiety may enhance the interaction with microbial targets.

Neuroprotective Effects

Preliminary investigations into related compounds have indicated potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

Case Studies

StudyObjectiveFindings
Inhibition of mTOR Pathway Evaluate anticancer efficacyShowed significant inhibition of cell proliferation in cancer cell lines.
Antimicrobial Testing Assess effectiveness against bacteriaDemonstrated moderate to strong antibacterial activity against Gram-positive bacteria.
Neuroprotective Mechanisms Investigate effects on neuronal cellsIndicated potential protective effects against oxidative stress-induced damage.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of structurally analogous 1,3,4-thiadiazole derivatives is summarized in Table 1 .

Compound Name Substituents (Position 5) Substituents (Position 2) Melting Point (°C) Yield (%) Biological Activity (IC₅₀, where applicable) Reference
Target Compound (2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio 4-fluorobenzamide Not Reported Not Reported Not Reported
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) (4-chlorobenzyl)thio 2-(5-isopropyl-2-methylphenoxy)acetamide 132–134 74 Not Reported
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) Benzylthio 2-(2-isopropyl-5-methylphenoxy)acetamide 133–135 88 Not Reported
(E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine 3,5-dimethylphenyl 4-(methylsulfanyl)benzylidene 408 K (135°C) Not Reported Insecticidal/Fungicidal
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (4y) Ethyl 2-((5-(p-tolylamino)-thiadiazol)thio)acetamide Not Reported Not Reported MCF-7: 0.084 ± 0.020 mmol L⁻¹; A549: 0.034 ± 0.008 mmol L⁻¹

Key Observations:

  • Fluorine vs.
  • Thioether Linkage: The thioether bridge in the target compound is shared with analogs like 5e and 5h, which are associated with moderate to high synthetic yields (74–88%) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for constructing the 1,3,4-thiadiazole core in this compound?

  • Methodological Answer : The 1,3,4-thiadiazole ring can be synthesized via cyclization of thiosemicarbazides or through oxidative desulfurization of 1,3-thiazolidines. A common approach involves reacting hydrazine derivatives with carbon disulfide in basic media, followed by acid-catalyzed cyclization (e.g., using H2SO4). For example, describes the use of chloroacetamides and sulfur to form thiadiazole-thione intermediates, which can be adapted for this compound .

Q. How can the amide bond in the target compound be reliably characterized?

  • Methodological Answer : Use Fourier-transform infrared spectroscopy (FT-IR) to identify the C=O stretch (~1650–1700 cm<sup>−1</sup>) and N–H bend (~1550 cm<sup>−1</sup>). Nuclear magnetic resonance (NMR) is critical: the amide proton (N–H) typically appears as a broad singlet at δ 8–10 ppm in <sup>1</sup>H NMR, while the carbonyl carbon resonates at δ 165–175 ppm in <sup>13</sup>C NMR. provides an example of amide characterization in a similar fluorobenzamide derivative .

Q. What analytical techniques are suitable for confirming the molecular structure?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation (e.g., used it to resolve bond lengths and angles in a thiadiazole-triazine hybrid). High-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N, S) should also be employed to validate molecular composition .

Advanced Research Questions

Q. How can conflicting solubility data for thiadiazole derivatives be resolved during formulation studies?

  • Methodological Answer : Perform systematic solubility profiling in solvents of varying polarity (e.g., DMSO, ethanol, water) using UV-Vis spectroscopy or HPLC. Adjust pH for ionizable groups (e.g., the amide or thioether moieties). If inconsistencies persist, consider co-solvency or salt formation. highlights logP (2.8) and PSA (142.7 Ų) values for a structurally similar compound, which inform solubility predictions .

Q. What strategies optimize the reaction yield when introducing the 3,5-dimethylphenyl group?

  • Methodological Answer : Use palladium-catalyzed coupling (e.g., Suzuki-Miyaura) with a 3,5-dimethylphenylboronic acid precursor. emphasizes the role of Pd catalysts in nitroarene reductive cyclization, which can be adapted for aryl group installation. Alternatively, employ Ullmann coupling with CuI/ligand systems in DMF at 100–120°C .

Q. How can contradictory bioactivity results between in vitro and in vivo models be addressed?

  • Methodological Answer : Re-evaluate pharmacokinetic parameters (e.g., bioavailability, metabolic stability) using LC-MS/MS. Modify substituents (e.g., fluorine at position 4 of benzamide) to enhance membrane permeability. demonstrates how fluorination improves agrochemical activity, suggesting similar structure-activity relationship (SAR) studies here .

Q. What mechanistic insights explain the stability of the thioether linkage under acidic conditions?

  • Methodological Answer : Conduct density functional theory (DFT) calculations to assess bond dissociation energies. Experimentally, subject the compound to HCl (1M) at 50°C and monitor degradation via HPLC. notes the stability of thioether bonds in thiazole derivatives under similar conditions, attributed to electron-withdrawing groups (e.g., fluorobenzamide) stabilizing the sulfur atom .

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